

# In-Depth Technical Guide to the $^{13}\text{C}$ NMR Spectrum of Methyl 3-Aminopropanoate

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## Compound of Interest

Compound Name: Methyl 3-aminopropanoate

Cat. No.: B1212324

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This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectrum of **methyl 3-aminopropanoate**. It includes detailed experimental protocols, quantitative spectral data, and a visual representation of the molecular structure with its corresponding spectral assignments. This document is intended to serve as a core technical resource for the identification, characterization, and quality control of this compound in research and development settings.

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum of **methyl 3-aminopropanoate** is characterized by four distinct signals, corresponding to the four unique carbon environments within the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, particularly the presence of electronegative oxygen and nitrogen atoms. The quantitative data for the  $^{13}\text{C}$  NMR spectrum of **methyl 3-aminopropanoate** hydrochloride, a common salt form for analysis, is summarized below.

Signal	Chemical Shift ( $\delta$ ) ppm	Assignment
1	~172	C=O (Carbonyl Carbon)
2	~52	O-CH <sub>3</sub> (Methoxy Carbon)
3	~35	CH <sub>2</sub> -C=O (Methylene Carbon $\alpha$ to Carbonyl)
4	~34	CH <sub>2</sub> -NH <sub>2</sub> (Methylene Carbon $\alpha$ to Amine)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The data is referenced from the analysis of **methyl 3-aminopropanoate** hydrochloride.

## Experimental Protocol

The following is a detailed methodology for the acquisition of a high-quality <sup>13</sup>C NMR spectrum of **methyl 3-aminopropanoate**.

### 1. Sample Preparation:

- Accurately weigh 10-20 mg of **methyl 3-aminopropanoate** hydrochloride.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl<sub>3</sub>, Deuterated Dimethyl Sulfoxide - DMSO-d<sub>6</sub>, or Deuterium Oxide - D<sub>2</sub>O) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

### 2. Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>13</sup>C NMR Parameters:
  - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Relaxation Delay: 2-5 seconds.

### 3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

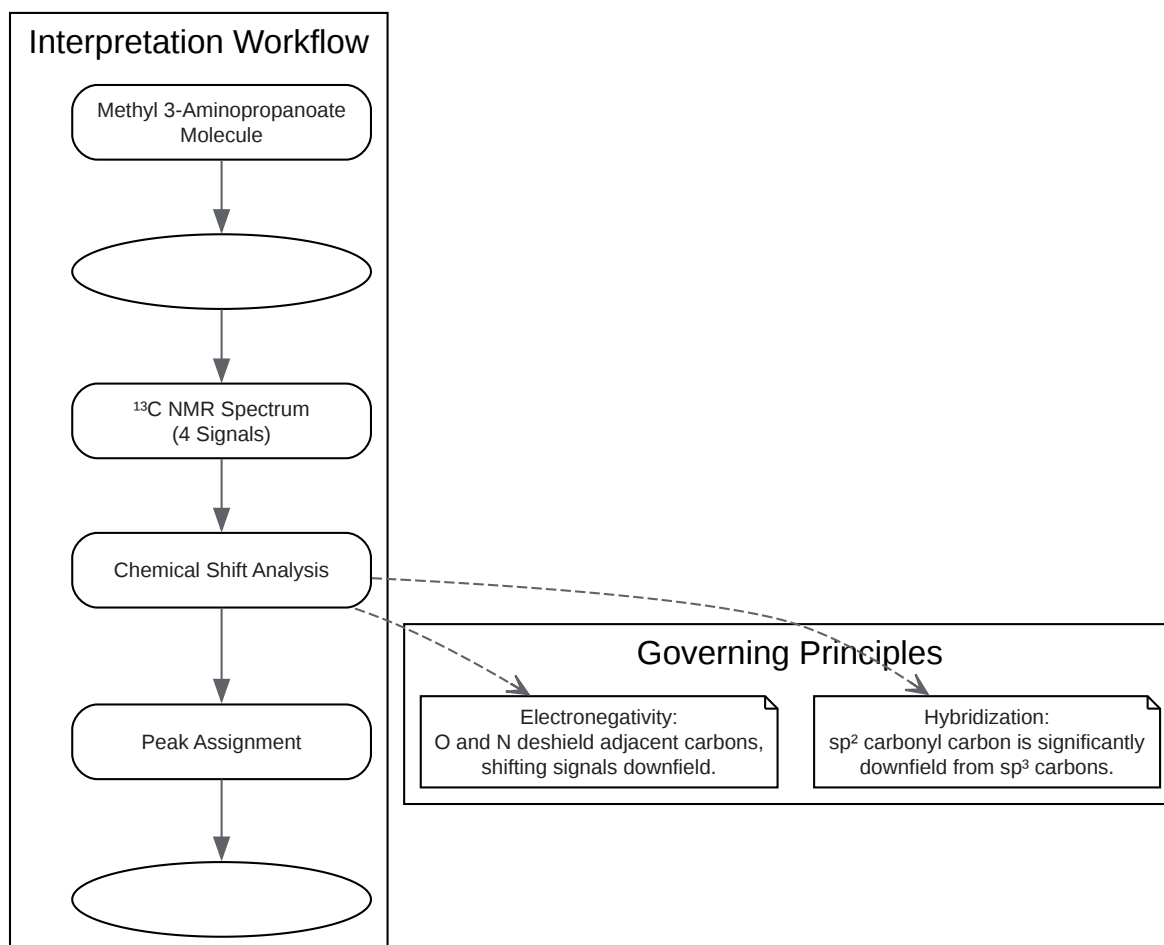
## Visualization of Spectral Assignments

The following diagram illustrates the chemical structure of **methyl 3-aminopropanoate** and the assignment of each carbon atom to its corresponding signal in the  $^{13}\text{C}$  NMR spectrum.

Caption: Structure of **Methyl 3-aminopropanoate** with  $^{13}\text{C}$  NMR peak assignments.

## Signaling Pathway and Logical Relationships

The  $^{13}\text{C}$  NMR spectrum provides a direct readout of the chemical environment of each carbon atom in the molecule. The logical relationship for interpreting the spectrum is based on the principles of chemical shift theory.

$^{13}\text{C}$  NMR Spectrum Interpretation Workflow

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Caption: Workflow for the interpretation of the  $^{13}\text{C}$  NMR spectrum.

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